molecular formula C11H12BrN3O B11802852 2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11802852
M. Wt: 282.14 g/mol
InChI Key: GMASGQMIOXWCPW-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazoline, which is then oxidized to 4-bromo-1-phenyl-3-pyrazole. This intermediate is further reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-(4-bromophenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the bromophenyl and ethanol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

2-[4-amino-5-(4-bromophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6,13H2

InChI Key

GMASGQMIOXWCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2CCO)N)Br

Origin of Product

United States

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